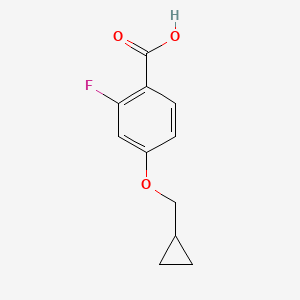

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is an organic compound with the molecular formula C11H11FO3 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a cyclopropylmethoxy group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid typically involves several steps:

O-Alkylation: The starting material, 2-fluorobenzoic acid, undergoes O-alkylation with cyclopropylmethanol in the presence of a base such as potassium carbonate to form the intermediate 4-(Cyclopropylmethoxy)-2-fluorobenzyl alcohol.

Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

Research indicates that compounds similar to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid exhibit significant therapeutic potential. For instance, derivatives of fluorobenzoic acids have been explored as inhibitors in cancer therapies, particularly targeting Aurora kinases, which are vital in cell division and proliferation. The presence of the cyclopropyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .

Case Study: Inhibition of Pulmonary Fibrosis

A study published in the International Journal of Molecular Sciences investigated the effects of a structurally related compound on pulmonary fibrosis. The research highlighted that compounds with similar structural motifs could inhibit TGF-β1-induced epithelial-mesenchymal transformation, suggesting that this compound may also exhibit protective effects against fibrotic diseases .

Materials Science

Liquid Crystals and Organic Electronics

The unique structural attributes of this compound make it a candidate for applications in liquid crystal displays (LCDs) and organic electronic devices. The compound can serve as a building block for synthesizing liquid crystalline materials that exhibit desirable electro-optical properties. Research into fluorinated benzoic acids has shown they can enhance the thermal stability and performance of liquid crystal formulations .

Agricultural Chemistry

Herbicide Development

Compounds like this compound are being explored for their potential use as herbicides. The fluorine atom in the structure can enhance biological activity against specific weed species while minimizing toxicity to crops. Research has indicated that similar fluorinated compounds can disrupt plant growth regulators, leading to effective weed management strategies in agricultural settings .

Synthesis and Chemical Intermediates

Building Block for Synthesis

this compound can act as an important intermediate in organic synthesis. Its derivatives are utilized in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The ability to modify the cyclopropyl and fluorobenzene moieties allows chemists to tailor compounds for specific biological activities or material properties .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopropylmethoxy group and the fluorine atom contribute to its unique binding properties, allowing it to interact with enzymes and receptors in biological systems. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar structure but with an additional fluorine atom.

4-(Cyclopropylmethoxy)-2-nitroaniline: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is unique due to the presence of both the cyclopropylmethoxy group and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Biologische Aktivität

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: this compound

- CAS Number: 742086-08-4

This compound features a fluorine atom and a cyclopropylmethoxy group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to the regulation of cyclins and cyclin-dependent kinases .

Cholinesterase Inhibition

In the context of neuropharmacology, derivatives of 4-fluorobenzoic acid have shown promise as cholinesterase inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase by these compounds suggests potential therapeutic applications in enhancing cholinergic signaling .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Interaction with Enzymes: The presence of the fluorine atom enhances lipophilicity, allowing better interaction with hydrophobic pockets in enzymes or receptors.

- Molecular Targeting: The compound may specifically target proteins involved in cell signaling pathways, leading to altered cellular responses.

- Induction of Apoptosis: Evidence suggests that it can initiate apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials: Utilization of commercially available fluorobenzoic acid derivatives.

- Reaction Conditions: The synthesis may involve nucleophilic substitution reactions where cyclopropylmethanol is introduced under basic conditions.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Eigenschaften

IUPAC Name |

4-(cyclopropylmethoxy)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUOOCAJGLYUED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.